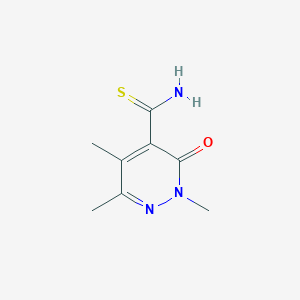

![molecular formula C13H14N2O B6142629 [4-(pyridin-2-ylmethoxy)phenyl]methanamine CAS No. 216144-62-6](/img/structure/B6142629.png)

[4-(pyridin-2-ylmethoxy)phenyl]methanamine

説明

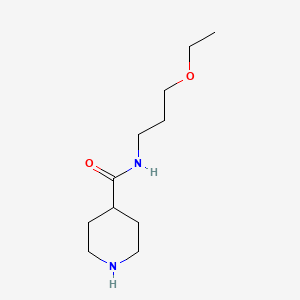

“[4-(pyridin-2-ylmethoxy)phenyl]methanamine”, also known as PMMA, is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It has an empirical formula of C12H12N2O and a molecular weight of 200.24 .

Molecular Structure Analysis

The compound has a SMILES string representation ofNc1ccc (OCc2ccccn2)cc1 . This indicates that the compound contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a phenyl ring (a six-membered ring of carbon atoms), connected by a methoxy group (an oxygen atom bonded to a methyl group). Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The compound is non-combustible .科学的研究の応用

Anticancer Properties

The compound has garnered attention due to its potential as an anticancer agent. Specifically, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed and synthesized. These derivatives demonstrated significant antiproliferative effects against various cancer cell lines, including A549 , HCT-116 , and PC-3 . Notably, the compound 1-(4-chlorophenyl)-3-{4- {[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u) exhibited potent inhibitory activity, comparable to the positive-control drug sorafenib .

BRAF Inhibition

The same derivatives were identified as potential BRAF inhibitors , which play a crucial role in cancer cell signaling pathways. Further research could explore their efficacy in targeting specific mutations and pathways associated with cancer progression .

Molecular Hybridization Strategy

Based on the molecular hybridization strategy , a new structural framework with an N-aryl-N’-arylmethylurea scaffold was designed. Sixteen novel compounds were synthesized and evaluated for their antiproliferative activities against cancer cell lines, including A549 , MCF7 , HCT116 , and the human liver normal cell line HL7702 .

Safety and Hazards

特性

IUPAC Name |

[4-(pyridin-2-ylmethoxy)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-15-12/h1-8H,9-10,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGOVNPLJXJTQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC2=CC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Pyridin-2-ylmethoxy)phenyl]methanamine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine](/img/structure/B6142573.png)

![1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B6142581.png)

![{4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B6142596.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6142601.png)

![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B6142609.png)

![1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B6142643.png)

![4-[1-(methylamino)ethyl]phenol](/img/structure/B6142655.png)